
(1S,2S)-2-(4-Bromophenyl)cyclopropan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2S)-2-(4-Bromophenyl)cyclopropan-1-amine hydrochloride is a chiral cyclopropane derivative. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the bromophenyl group and the cyclopropane ring imparts unique chemical properties, making it a valuable intermediate in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Cyclopropanation Reaction: : The synthesis of (1S,2S)-2-(4-Bromophenyl)cyclopropan-1-amine hydrochloride typically begins with the cyclopropanation of a suitable alkene. This can be achieved using a Simmons-Smith reaction, where diiodomethane and a zinc-copper couple are used to form the cyclopropane ring.
-
Bromination: : The introduction of the bromophenyl group can be accomplished through a bromination reaction. This involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
-
Amination: : The final step involves the introduction of the amine group. This can be done through a nucleophilic substitution reaction where an amine, such as ammonia or an amine derivative, reacts with the brominated cyclopropane intermediate.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for the cyclopropanation and bromination steps to ensure consistent product quality and yield. Additionally, the use of automated systems for the purification and isolation of the final product would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding oxides or imines.
-
Reduction: : Reduction reactions can be used to modify the bromophenyl group or the cyclopropane ring, potentially leading to the formation of dehalogenated or hydrogenated products.
-
Substitution: : The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as hydroxide, alk
Properties
Molecular Formula |
C9H11BrClN |
|---|---|
Molecular Weight |
248.55 g/mol |
IUPAC Name |
(1S,2S)-2-(4-bromophenyl)cyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H10BrN.ClH/c10-7-3-1-6(2-4-7)8-5-9(8)11;/h1-4,8-9H,5,11H2;1H/t8-,9-;/m0./s1 |
InChI Key |
XQXNVLZRIWWINX-OZZZDHQUSA-N |
Isomeric SMILES |
C1[C@H]([C@H]1N)C2=CC=C(C=C2)Br.Cl |
Canonical SMILES |
C1C(C1N)C2=CC=C(C=C2)Br.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(2S,3S,4S,5S)-4-acetyloxy-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate](/img/structure/B12824032.png)
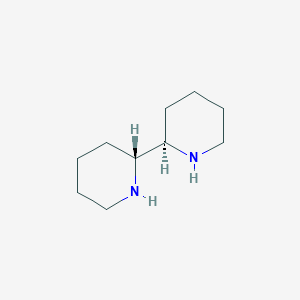

![7-chloro-6-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12824040.png)
![1-(5,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-yl)ethan-1-one](/img/structure/B12824045.png)
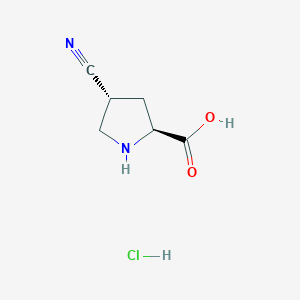
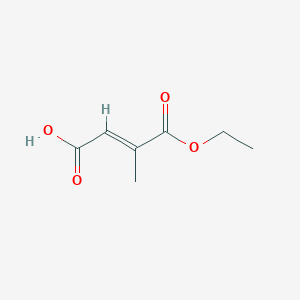

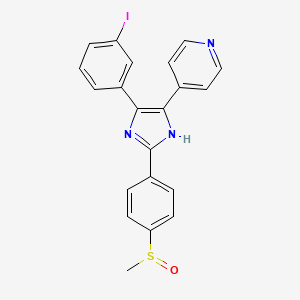
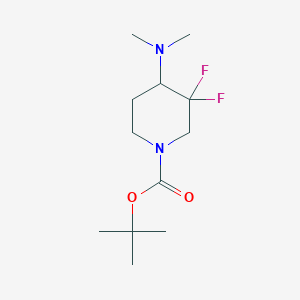
![(2R,3R,4R,5R,6S)-2-[(2R,3S,4R,5R,6R)-6-[[(2R,3S,4S,6S)-6-[[(2S,9R,10S)-9-ethyl-2,9-dihydroxy-4,5,13,20,20-pentamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12824084.png)
![Methyl 3-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylate](/img/structure/B12824090.png)
